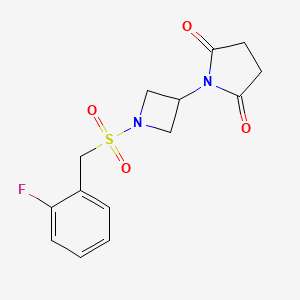

![molecular formula C19H13N3OS B2368911 N-(噻吩并[2,3-d]嘧啶-4-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 1003159-80-5](/img/structure/B2368911.png)

N-(噻吩并[2,3-d]嘧啶-4-基)-[1,1'-联苯]-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

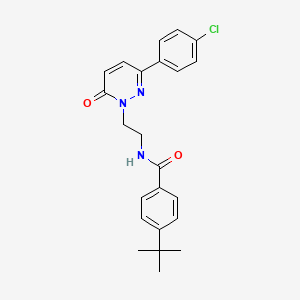

“N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound that has been studied for its potential biological activities . It is related to the thieno[2,3-d]pyrimidin-4-yl hydrazone family of compounds, which have been investigated as potential inhibitors of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues involves several steps, including the introduction of various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold . The synthesis process aims to improve the selectivity and physical profile of the compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thieno[2,3-d]pyrimidin-4-yl hydrazone moiety . The optimization of the heteroaryl moiety at the hydrazone with substituted phenyl groups has been a focus in the design of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the introduction of various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold . The compounds have been found to have poor chemical stability under acidic conditions, leading to efforts to improve their stability .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the specific substitutions made during synthesis . For example, the introduction of various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold can affect the compounds’ stability under acidic conditions .科学研究应用

Anticancer Activity

Thienopyrimidine derivatives, including the compound , have been found to exhibit significant anticancer activity . They have been tested for their anticancer activity in NCI 60 cell lines and some compounds showed remarkable anticancer activity . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents were proposed .

Antimicrobial Activity

The compound has been tested for antimicrobial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and fungus Candida albican, Aspergillus niger, and Candida krusei . The results showed that the compound has potential as an antimicrobial agent.

Anti-Inflammatory Activity

Thienopyrimidine derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiprotozoal Activity

Thienopyrimidines have also been found to exhibit antiprotozoal activity . This suggests that they could be used in the treatment of diseases caused by protozoa.

Inhibition of Enzymes and Pathways

Thienopyrimidines have been found to inhibit various enzymes and pathways, which could be beneficial in the treatment of various diseases . For example, they have been found to inhibit protein kinases, which play key roles in several signal transduction pathways .

Development of Kinase Inhibitors

Thienopyrimidines have been used in the development of kinase inhibitors, which are frequently used as molecular therapeutic targets in clinical oncology . They play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .

Inhibition of Phosphodiesterase10A (PDE10A)

Phosphodiesterase10A (PDE10A) is a potential therapeutic target for the treatment of several neurodegenerative disorders . Thienopyrimidines have been used in the development of potent PDE10A inhibitors with minimal side effects .

Inhibition of Cyt-bd

Thienopyrimidines have been found to inhibit the mycobacterial Cyt-bd under various physiological conditions . This could be beneficial in the treatment of diseases caused by mycobacteria.

未来方向

属性

IUPAC Name |

4-phenyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-18(22-17-16-10-11-24-19(16)21-12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKYSEFJZOOMEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)

![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)

![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)

![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)